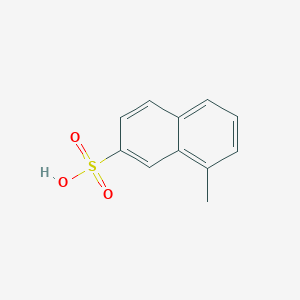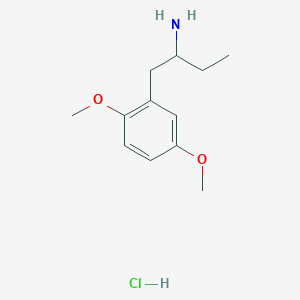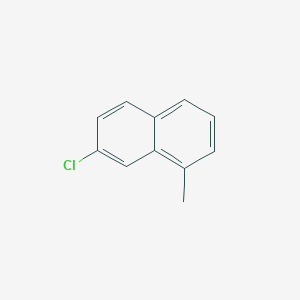
7-Chloro-1-methylnaphthalene
Descripción general
Descripción
7-Chloro-1-methylnaphthalene (7-CMN) is a synthetic chemical compound with a unique structure and properties. It is a member of the naphthalene family and is used in a variety of applications due to its unique properties. It has been studied as a potential therapeutic agent in the medical field, as well as for its potential use in laboratory experiments. In
Aplicaciones Científicas De Investigación
Chlorination and Chemical Reactions
The chlorination of 1-methylnaphthalene, a key process in the production of 7-chloro-1-methylnaphthalene, involves substitution reactions leading to various chlorinated products. Cum, Mare, and Johnson (1967) explored this process, identifying products like 1-methyl-, 1-chloro-4-methyl-, and 1-chloromethyl-tetralin. These compounds have significance in understanding the reaction paths and structural elucidation of chlorinated naphthalenes (Cum, Mare, & Johnson, 1967).
Pyrolysis and Thermal Decomposition
Leininger et al. (2006) studied the thermal decomposition of 1-methylnaphthalene in a batch reactor, providing insights into its conversion into various compounds like naphthalene, dimethylbinaphthalenes, and hydrogen gas. This research is relevant for understanding the high-temperature behavior of chlorinated naphthalenes (Leininger, Lorant, Minot, & Behar, 2006).
Molecular Structure Analysis
Drozdowski (2002) investigated the molecular structure of 1-methylnaphthalene, which is crucial for understanding the properties of its chlorinated derivatives like 7-chloro-1-methylnaphthalene. X-ray diffraction techniques were used to study intermolecular and intramolecular distances, shedding light on the molecular arrangement in liquid phase (Drozdowski, 2002).
Environmental Interactions and Chlorination Products
Onodera et al. (1986) analyzed the chlorination reactions of methylnaphthalenes, including 1-methylnaphthalene, in aqueous solutions. They identified chloro-substituted and oxygenated compounds, providing insights into environmental interactions of chlorinated naphthalenes (Onodera, Muratani, Kobatake, & Suzuki, 1986).
Application in Internal Combustion Engines
Fendt et al. (2020) explored the use of 1-methylnaphthalene as a laser-induced fluorescence tracer in internal combustion engines. This research is relevant to understanding the behavior of chlorinated naphthalenes like 7-chloro-1-methylnaphthalene in engine applications (Fendt, Retzer, Ulrich, Will, & Zigan, 2020).
Propiedades
IUPAC Name |
7-chloro-1-methylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDGCFTUMWCSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612150 | |
| Record name | 7-Chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-methylnaphthalene | |
CAS RN |
690224-01-2 | |
| Record name | 7-Chloro-1-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690224-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


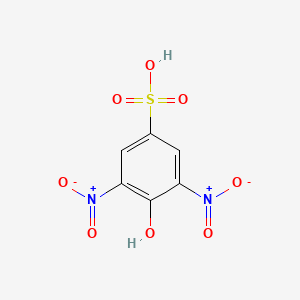

![2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065994.png)
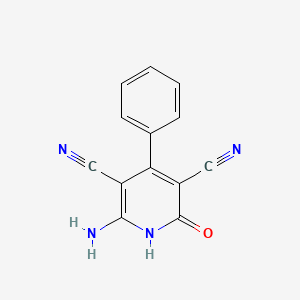

![2H-Pyrano[2,3-c]pyridin-2-one](/img/structure/B3066016.png)
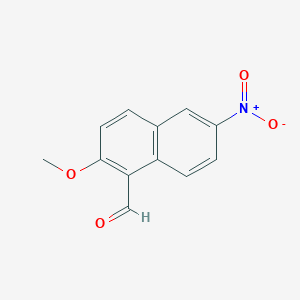

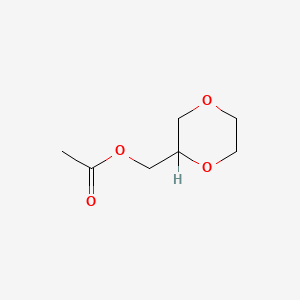
![Furo[2,3-c]pyridine, 2-methyl-](/img/structure/B3066033.png)
